molecular formula C4H6BNO3S B2998025 (3-Methoxy-1,2-thiazol-5-yl)boronic acid CAS No. 2246660-91-1

(3-Methoxy-1,2-thiazol-5-yl)boronic acid

Cat. No.: B2998025
CAS No.: 2246660-91-1
M. Wt: 158.97
InChI Key: CNKSRAACQREZFL-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-5-yl)boronic acid is a boronic acid derivative that features a thiazole ring substituted with a methoxy group at the 3-position and a boronic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the methoxy group can yield various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a thiazole ring.

    (3-Methoxyphenyl)boronic acid: Similar to (3-Methoxy-1,2-thiazol-5-yl)boronic acid but with a phenyl ring instead of a thiazole ring.

    (2-Thiazolyl)boronic acid: Contains a thiazole ring but lacks the methoxy group.

Uniqueness

This compound is unique due to the presence of both a methoxy-substituted thiazole ring and a boronic acid group.

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3S/c1-9-4-2-3(5(7)8)10-6-4/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKSRAACQREZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NS1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246660-91-1
Record name (3-methoxy-1,2-thiazol-5-yl)boronic acid
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